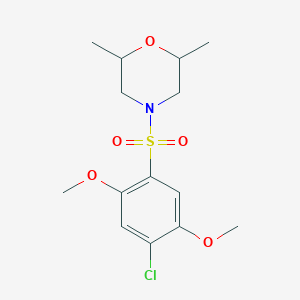![molecular formula C15H11ClN2O2S2 B2983233 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 670270-24-3](/img/structure/B2983233.png)
3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin core, a chlorophenyl group, and a propanoic acid moiety
作用機序
Target of Action
The primary targets of the compound “3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid” are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidin-4-yl derivatives
Mode of Action
Thieno[2,3-d]pyrimidin-4-yl derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific mode of action for this compound would depend on its primary target(s).
Biochemical Pathways
Thieno[2,3-d]pyrimidin-4-yl derivatives are known to be involved in a variety of biochemical pathways , but the specific pathways affected by this compound would depend on its primary target(s).
Pharmacokinetics
The bioavailability, distribution, metabolism, and excretion of this compound would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
Thieno[2,3-d]pyrimidin-4-yl derivatives are known to have various effects at the molecular and cellular level , but the specific effects of this compound would depend on its primary target(s) and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, presence of other compounds, and individual patient factors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and chlorophenyl compounds. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions usually require polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of this compound are being explored, particularly in the context of developing new therapeutic agents. Its potential to modulate biological pathways and target specific receptors makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in material science and chemical engineering.
類似化合物との比較
4-Chlorophenylthiothiophene derivatives
Thieno[2,3-d]pyrimidin-4-yl propanoic acid derivatives
Chlorophenyl-substituted pyrimidines
Uniqueness: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
特性
IUPAC Name |
3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBOQGFKAATRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)



![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)

![8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2983169.png)
![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)


